molecular formula C14H15NO3 B13932361 ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate CAS No. 55329-69-6

ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate

Katalognummer: B13932361
CAS-Nummer: 55329-69-6
Molekulargewicht: 245.27 g/mol
InChI-Schlüssel: XFFJHUZJYOTQQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate typically involves the reaction of 7-methyl-3-oxo-2H-isoquinoline-6-carboxylic acid with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s isoquinoline core allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate is unique due to its isoquinoline core, which imparts distinct chemical and biological properties compared to its chromene and quinoline analogs. This uniqueness makes it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

55329-69-6

Molekularformel

C14H15NO3

Molekulargewicht

245.27 g/mol

IUPAC-Name

ethyl 2-(7-methyl-3-oxo-2H-isoquinolin-6-yl)acetate

InChI

InChI=1S/C14H15NO3/c1-3-18-14(17)7-10-5-11-6-13(16)15-8-12(11)4-9(10)2/h4-6,8H,3,7H2,1-2H3,(H,15,16)

InChI-Schlüssel

XFFJHUZJYOTQQY-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CC1=CC2=CC(=O)NC=C2C=C1C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.